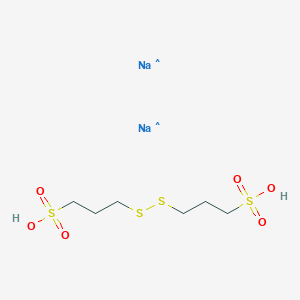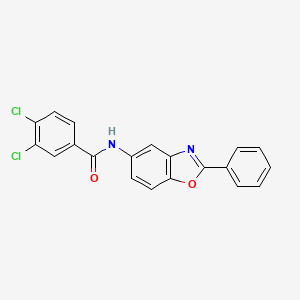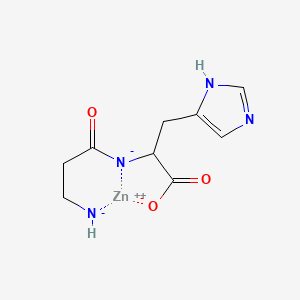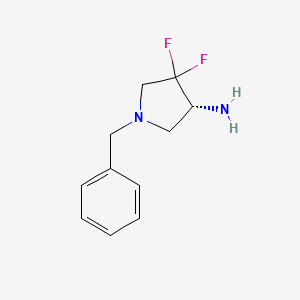
Bis-(sodium sulfopropyl)-disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(sodium sulfopropyl)-disulfide is a chemical compound widely used in the field of electroplating, particularly in copper electroplating. It is known for its role as an accelerator in the electroplating process, enhancing the deposition rate and quality of the copper layer. This compound is characterized by its ability to improve the brightness and smoothness of the electroplated copper surface.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(sodium sulfopropyl)-disulfide typically involves the reaction of 3-mercaptopropane-1-sulfonic acid with sodium hydroxide to form the sodium salt. This intermediate is then oxidized to form the disulfide compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and the reaction is carefully monitored. The process involves the use of oxidizing agents and may include purification steps to remove any impurities. The final product is then dried and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Bis-(sodium sulfopropyl)-disulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced back to the thiol form, 3-mercaptopropane-1-sulfonic acid.
Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous solutions with controlled pH and temperature.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: 3-mercaptopropane-1-sulfonic acid.
Substitution Products: Various substituted sulfonic acids depending on the nucleophile used.
Scientific Research Applications
Bis-(sodium sulfopropyl)-disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as an accelerator in copper electroplating baths to improve the quality of the deposited copper layer.
Biology: Investigated for its potential use in biological systems due to its ability to form disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the electronics industry for the production of printed circuit boards and other electronic components.
Mechanism of Action
The mechanism by which bis-(sodium sulfopropyl)-disulfide exerts its effects in electroplating involves its interaction with the copper ions in the plating bath. The compound adsorbs onto the copper surface, facilitating the reduction of copper ions and enhancing the deposition rate. The presence of the disulfide bond in the compound allows it to form a stable layer on the copper surface, improving the quality of the electroplated layer.
Comparison with Similar Compounds
Similar Compounds
- Bis-(sodium sulfoethyl)-disulfide
- Bis-(sodium sulfohexyl)-disulfide
- Sodium 3-mercaptopropane sulfonate
Uniqueness
Bis-(sodium sulfopropyl)-disulfide is unique in its ability to provide a balance between deposition rate and quality in copper electroplating. Compared to similar compounds, it offers superior performance in terms of brightness and smoothness of the electroplated layer. Its specific molecular structure allows for optimal interaction with copper ions, making it a preferred choice in the industry.
Properties
Molecular Formula |
C6H14Na2O6S4 |
|---|---|
Molecular Weight |
356.4 g/mol |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);; |
InChI Key |
NJZLKINMWXQCHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)


![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)

![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12449747.png)

![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

